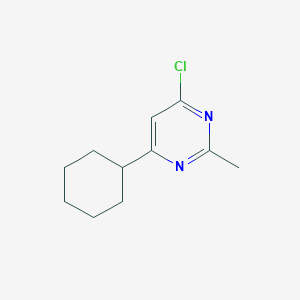
3-(Methylamino)-4-phenylbutanoic acid hydrochloride
Vue d'ensemble
Description
The compound “3-(Methylamino)-4-phenylbutanoic acid hydrochloride” is a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-(Methylamino)” part suggests the presence of a methylamine group on the third carbon of the butanoic acid, and the “4-phenyl” part indicates a phenyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure would consist of a four-carbon chain (butanoic acid) with a carboxyl group (-COOH) at one end. The third carbon would have a methylamine (-NH-CH3) group attached, and the fourth carbon would have a phenyl group attached .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other carboxylic acids, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The amine group could also participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the polar carboxyl and amine groups .Applications De Recherche Scientifique
Derivative Synthesis
The molecule 4-amino-3-phenylbutanoic acid, which is closely related to 3-(Methylamino)-4-phenylbutanoic acid hydrochloride, has been utilized for the synthesis of tetrazole-containing derivatives. This involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, showcasing its utility in creating compounds with potential for varied applications, including medicinal chemistry (Putis, Shuvalova, & Ostrovskii, 2008).
Pharmacological Compound Synthesis
Compounds with high pharmacological activity have been found among derivatives of γ-aminobutyric acid, such as 4-amino-3phenylbutanoic acid hydrochloride (Phenibut), which is used as a nootropic agent. The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, which are pharmacologically active substances, demonstrate the importance of such derivatives in medical practice (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Structural and Computational Studies
X-ray structures and computational studies of several cathinones have been conducted, where derivatives such as 2-(methylamino)-1-phenylbutan-1-one and its aminium salts have been characterized. These studies provide valuable data on the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Potential Medical Applications
The synthesis of (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol, a candidate for anti-Alzheimer’s medication, showcases the potential medical applications of derivatives of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride. This involves a catalytic enantioselective process, indicating the importance of such compounds in the development of therapeutic agents (Kawashima, Ezawa, Yamamura, Harada, Noguchi, & Imai, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(methylamino)-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJRBVUZUZRURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-4-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



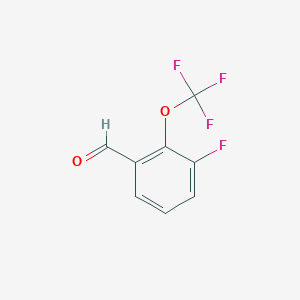
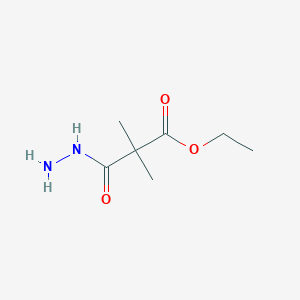

![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

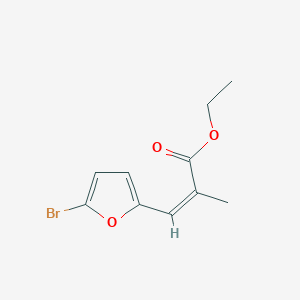
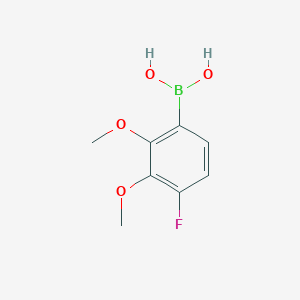

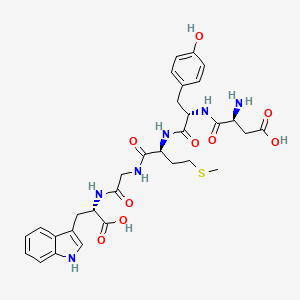
![5-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1435603.png)


![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)
